molecular formula C8H10N4O2 B145863 Isophthalic dihydrazide CAS No. 2760-98-7

Isophthalic dihydrazide

Cat. No.: B145863
CAS No.: 2760-98-7
M. Wt: 194.19 g/mol
InChI Key: UTTHLMXOSUFZCQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isophthalic Dihydrazide (IDH) is a versatile compound that primarily targets thermoset resin systems . It is used as a curing agent for epoxy resins, a chain extender for polyurethanes, and a crosslinking agent for acrylics .

Mode of Action

The mode of action of IDH involves the interaction with its targets through its active group, H2NHNC®CNHNH2, where R can be any polyvalent organic radical preferably derived from a carboxylic acid . In epoxy resins, IDH is typically formulated to 1/4 of dihydrazide to each epoxy equivalent . That is, all four of the primary hydrogens will react, each with one epoxy group .

Biochemical Pathways

The biochemical pathways affected by IDH are primarily related to the curing process of epoxy resins and the extension of polyurethane chains . The specific pathways and their downstream effects are complex and depend on the specific formulation and application.

Pharmacokinetics

It may undergo decomposition under high temperatures and in the presence of strong oxidizing agents .

Result of Action

The result of IDH’s action is the formation of highly adhesive and robust materials. For example, in epoxy-based sealing materials, depending on the backbone chain of the chosen dihydrazide, Tg’s over 150°C and pot life over 6 months as cure time of less than a minute can be seen . In acrylic emulsions, IDH can serve as an additional crosslinker, as the emulsion coalesces and cures . As a chain extender for polyurethanes, IDH can be used to increase toughness and reduce yellowing .

Action Environment

The action of IDH can be influenced by environmental factors such as temperature and the presence of oxidizing agents . It is recommended to store IDH in a dry, cool place, away from fire sources and flammable substances . The handling of waste should comply with relevant environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Isophthalic dihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isophthalic acid.

    Reduction: Hydrazine derivatives.

    Substitution: Schiff bases.

Comparison with Similar Compounds

Isophthalic dihydrazide is part of a family of dihydrazides, which include:

Uniqueness: this compound is unique due to its aromatic structure, which provides distinct reactivity and stability compared to aliphatic dihydrazides. Its ability to form Schiff bases with aldehydes also makes it particularly useful in biological applications .

Properties

IUPAC Name

benzene-1,3-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-11-7(13)5-2-1-3-6(4-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTHLMXOSUFZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2038813
Record name Isophthalyl dihydrazide
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide
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CAS No.

2760-98-7
Record name Isophthalic dihydrazide
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Record name Isophthalyl dihydrazide
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Record name Isophthalic dihydrazide
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Record name 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide
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Record name Isophthalyl dihydrazide
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Record name Isophthalohydrazide
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Record name ISOPHTHALYL DIHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Isophthalic dihydrazide serves as a versatile building block in the synthesis of various heterocyclic compounds, particularly polyhydrazides and poly(1,3,4-oxadiazole)s. [, , , , , ] These polymers are of significant interest due to their thermal stability, mechanical strength, and potential applications in high-performance materials.

A: The molecular formula of this compound is C8H10N4O2. It has a molecular weight of 194.19 g/mol. []

A: Researchers commonly employ spectroscopic techniques like 1H-NMR, 13C-NMR, IR, and EI-MS to confirm the structure and purity of synthesized this compound and its derivatives. [, , , , , ]

A: The rigid aromatic structure of this compound contributes to the high glass transition temperatures (Tg) observed in its derived polymers, particularly poly(1,3,4-oxadiazole)s. [, , , , , , ] These polymers often display Tgs above 200 °C, making them suitable for applications requiring thermal stability.

A: The rigid aromatic structure of this compound can lead to enhanced mechanical strength in the resulting polymers. [, ] For instance, films cast from this compound-based polyoxadiazoles are often described as flexible and tough.

A: Yes, researchers have incorporated this compound derivatives, specifically bistriazole compounds derived from it, into sulfonated poly(arylene ether) block copolymers for proton conductive membranes. [] These membranes displayed promising proton conductivity under humidified conditions.

A: this compound acts as a key precursor for synthesizing tetra-aza macrocyclic scaffolds incorporating oxadiazole, thiadiazole, and triazole rings. [] These macrocycles have shown potential biological activities, including antibacterial and antioxidant properties.

A: Studies on poly(L-lactide) (PLLA) systems reveal that this compound derivatives, such as N,N'-isophthalic bis(piperonylic acid) dihydrazide (PAID), can function as effective nucleating agents. [] This nucleation effect promotes PLLA crystallization, impacting its thermal and mechanical properties.

A: While this compound is a commonly used monomer, alternative aromatic dihydrazides or dicarboxylic acids can be employed to synthesize similar polymers. [, , ] The choice of alternative monomers depends on the desired properties of the final polymer.

ANone: While specific safety data might require further investigation, it's crucial to handle this compound and related compounds with appropriate laboratory precautions, including personal protective equipment, as with any chemical reagent. Consulting the material safety data sheet (MSDS) is always recommended.

A: Publications often detail the specific analytical techniques employed. Refer to the "Materials and Methods" sections of the research articles for comprehensive information on the instruments, parameters, and validation procedures used. [, , ]

A: Despite its advantages, limitations of using this compound include the potential for reduced solubility in some solvents, particularly for the cyclodehydrated oxadiazole polymers. [, ] Additionally, the thermal cyclodehydration process requires careful control to achieve the desired polymer structure and properties.

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